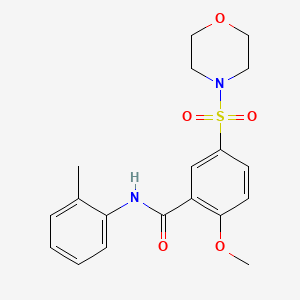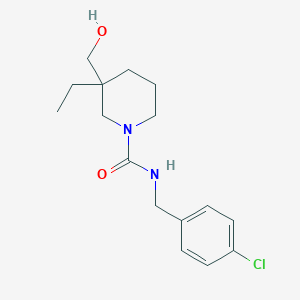![molecular formula C14H23N3O3 B5645524 {3-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5645524.png)
{3-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions, starting from simpler molecules. A study by Halim and Ibrahim (2022) demonstrates a process involving ring opening followed by ring closure reactions, which could be analogous to the synthetic strategies required for the compound . Their research highlights the importance of spectral data and elemental analysis in confirming the chemical structure of synthesized compounds (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and reactivity of a compound. Naveen et al. (2015) detailed the X-ray diffraction studies used to confirm the molecular structure of a synthesized compound, providing insights into its crystal system and geometry. Such structural analyses are essential for the detailed characterization of new chemical entities (Naveen et al., 2015).
Chemical Reactions and Properties
The reactivity and potential chemical transformations of a compound can be explored through various chemical reactions. For instance, the work by Girgis et al. (2011) on vasorelaxant properties and molecular modeling of synthesized compounds showcases the application of synthetic chemistry in understanding the biological activity of chemical entities. Such studies also involve computational chemistry techniques to predict the molecular behavior of compounds (Girgis, Ismail, & Farag, 2011).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. Theoretical and experimental studies, like those performed by Kumar et al. (2004), on the synthesis of potential imaging agents provide a framework for assessing the physical properties of newly synthesized compounds. Such analyses are crucial for the development of compounds for specific applications (Kumar et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other substances, are key factors in the application of synthetic compounds. Research on the synthesis and characterization of compounds, as demonstrated by Feng (2011), involves detailed chemical analysis to understand these properties. This includes NMR, MS, and crystallography to confirm the structure and reactivity of the compounds (Feng, 2011).
Propriétés
IUPAC Name |
[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-16-8-4-12(15-16)13(19)17-7-3-5-14(10-17,11-18)6-9-20-2/h4,8,18H,3,5-7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKZSABSBOGGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCCC(C2)(CCOC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-piperidin-3-yl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}benzamide](/img/structure/B5645444.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(tetrahydro-3-thienyl)piperidin-4-amine](/img/structure/B5645446.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinyl}-2-ethoxyacetamide hydrochloride](/img/structure/B5645465.png)

![6-(methoxymethyl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5645470.png)
![6-[(3-methyl-2-thienyl)methylene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5645476.png)
![3-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5645479.png)
![5-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5645500.png)
![2-({4-[1-ethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]benzyl}thio)pyridine](/img/structure/B5645504.png)
![(3R*,4S*)-4-cyclopropyl-1-[(1-isonicotinoylpiperidin-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5645509.png)


![N,N-dimethyl-4-{[5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-1-piperazinecarboxamide](/img/structure/B5645530.png)